molecular formula C20H18F3N3OS B11993089 (2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one

(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one

Cat. No.: B11993089
M. Wt: 405.4 g/mol
InChI Key: FRUACNLALPTUFJ-DHRITJCHSA-N
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Description

(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which combines a thiazolidinone ring with hydrazone and trifluoromethylbenzyl groups, potentially enhancing its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the condensation of 1-(4-methylphenyl)ethanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to form the thiazolidinone ring: The hydrazone intermediate is then reacted with 3-(trifluoromethyl)benzyl isothiocyanate in the presence of a base, such as triethylamine, to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or thiazolidinone ring.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential antimicrobial, anti-inflammatory, and anticancer properties make it a subject of interest for drug development and therapeutic research.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiazolidinone moieties. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological effects. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazolidinone ring with hydrazone and trifluoromethylbenzyl groups. This unique structure may confer enhanced biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C20H18F3N3OS

Molecular Weight

405.4 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18F3N3OS/c1-12-6-8-15(9-7-12)13(2)25-26-19-24-18(27)17(28-19)11-14-4-3-5-16(10-14)20(21,22)23/h3-10,17H,11H2,1-2H3,(H,24,26,27)/b25-13+

InChI Key

FRUACNLALPTUFJ-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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